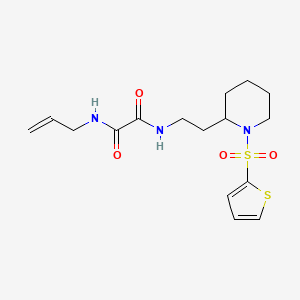![molecular formula C10H16O3 B2622897 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one CAS No. 109632-78-2](/img/structure/B2622897.png)
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C10H16O3. It is characterized by its unique spirocyclic structure, which includes two oxygen atoms and a ketone functional group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
The synthesis of 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one involves several steps. One common synthetic route includes the reaction of a ketone with a diol under acidic conditions to form the spirocyclic structure. The reaction conditions typically involve the use of a strong acid catalyst and controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing
化学反応の分析
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to calibrate instruments and validate methods.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
作用機序
The mechanism by which 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one exerts its effects depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in metabolic pathways. The specific pathways involved would depend on the context of its use, such as in enzyme inhibition or receptor binding studies .
類似化合物との比較
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one can be compared to other spirocyclic compounds, such as:
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the ketone functional group.
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-ol: Similar structure but contains an alcohol group instead of a ketone.
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-amine: Similar structure but contains an amine group instead of a ketone.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular research applications .
特性
IUPAC Name |
1,1,3,3-tetramethyl-5,8-dioxaspiro[3.4]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(2)7(11)9(3,4)10(8)12-5-6-13-10/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNKTRKIUYQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(C12OCCO2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)
![1-(2,3-Dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2622824.png)
![(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide](/img/structure/B2622825.png)



![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2622832.png)
![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2622836.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)
